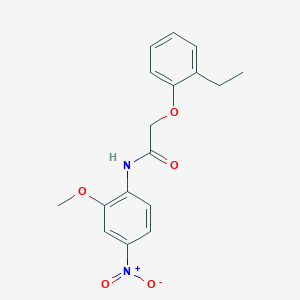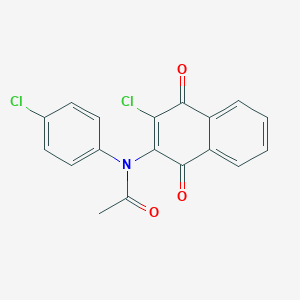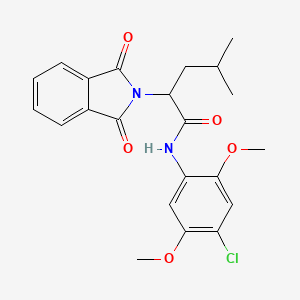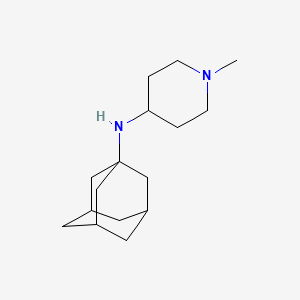![molecular formula C12H14N4O2S B5141100 ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate](/img/structure/B5141100.png)
ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate, also known as EtPTP, is a synthetic compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of tetrazole derivatives, which have been extensively studied for their therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
作用机制
Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate exerts its pharmacological effects by modulating various signaling pathways in cells. In cancer cells, ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate induces apoptosis by activating the caspase cascade and suppressing the anti-apoptotic protein Bcl-2. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Inflammatory cytokines such as TNF-α and IL-1β activate the NF-κB signaling pathway, which promotes inflammation. ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate inhibits the activation of NF-κB and downstream inflammatory cytokines, thereby reducing inflammation. In cardiovascular research, ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has been found to activate the PI3K/Akt/eNOS signaling pathway, which leads to vasodilation and protection against myocardial ischemia-reperfusion injury.
Biochemical and Physiological Effects:
ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has been found to modulate various biochemical and physiological processes in cells. In cancer cells, ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate induces DNA damage and inhibits DNA repair, leading to cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. Inflammatory cytokines such as TNF-α and IL-1β promote the production of reactive oxygen species (ROS), which can damage cells and tissues. ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate reduces ROS production and oxidative stress by activating the Nrf2/ARE signaling pathway. In cardiovascular research, ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has been found to improve cardiac function and reduce infarct size by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for various signaling pathways. However, there are also some limitations to its use in lab experiments. ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has low solubility in water, which can limit its bioavailability and efficacy in vivo. It also has a short half-life, which can limit its duration of action. Further studies are needed to optimize the formulation and delivery of ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate for in vivo applications.
未来方向
For research on ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate include:
1. Investigation of the pharmacokinetics and pharmacodynamics of ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate in vivo.
2. Evaluation of the efficacy of ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate in animal models of cancer, inflammation, and cardiovascular disorders.
3. Optimization of the formulation and delivery of ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate for in vivo applications.
4. Elucidation of the molecular targets and signaling pathways of ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate in cells.
5. Identification of potential drug-drug interactions and toxicity of ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate in vivo.
Conclusion:
ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate is a synthetic compound that has gained significant interest in scientific research due to its potential pharmacological properties. It has shown promising results in preclinical studies for its potential therapeutic applications in cancer, inflammation, and cardiovascular disorders. ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate exerts its pharmacological effects by modulating various signaling pathways in cells. Further studies are needed to elucidate its mechanism of action and optimize its formulation and delivery for in vivo applications. ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for various signaling pathways. However, there are also some limitations to its use in lab experiments, including its low solubility in water and short half-life.
合成方法
Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate can be synthesized by the reaction of ethyl 2-bromoacetate with sodium azide, followed by the reaction of the resulting ethyl 2-azidoacetate with thiophenol in the presence of copper(I) iodide as a catalyst. The final product is obtained by the reduction of the azide group with sodium borohydride. The overall synthesis process is shown in Figure 1.
科学研究应用
Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer research, ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. Inflammation is a common feature of many diseases, including arthritis, asthma, and inflammatory bowel disease. ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In cardiovascular research, ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has been found to have vasodilatory effects and to protect against myocardial ischemia-reperfusion injury.
属性
IUPAC Name |
ethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-3-18-11(17)9(2)19-12-13-14-15-16(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSJOKGWFHKQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide](/img/structure/B5141018.png)
![4-{[(4-bromophenyl)amino]methylene}-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141023.png)
![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B5141033.png)


![4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B5141051.png)

![(3-{4-[3-(diisopropylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diisopropylamine dihydrochloride](/img/structure/B5141060.png)

![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5141090.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5141094.png)


